

Application Notes and Protocols: BODIPY-FL Labeling of Retrocyclin-101 for Microscopy

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Compound of Interest					
Compound Name:	Retrocyclin-101				
Cat. No.:	B12383673	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Retrocyclin-101 is a synthetic cyclic octadecapeptide and an analog of the ancestral human θ-defensin, retrocyclin. It exhibits potent antiviral activity, particularly against various strains of the human immunodeficiency virus type 1 (HIV-1).[1][2] The mechanism of action of **Retrocyclin-101** involves the inhibition of viral entry into host cells.[3][4][5] To visualize and study this mechanism at the cellular level, fluorescent labeling of **Retrocyclin-101** is a crucial technique. This document provides detailed application notes and protocols for the labeling of **Retrocyclin-101** with the fluorescent dye BODIPY-FL and its subsequent use in microscopy studies.

BODIPY-FL (boron-dipyrromethene) is a bright and photostable green fluorescent dye well-suited for peptide labeling.[6][7] Its NHS (N-hydroxysuccinimidyl) ester form reacts efficiently with primary amines, such as the one present on the lysine residue of **Retrocyclin-101**, to form a stable amide bond.[6][8] The resulting fluorescently labeled peptide, RC-101BODIPY-FL, allows for direct visualization of its interaction with target cells using fluorescence microscopy techniques like confocal microscopy.[3][4][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and binding of **Retrocyclin-101**.



Table 1: Antiviral Activity of **Retrocyclin-101** against HIV-1

Parameter	Virus Strain	Cell Type	Value	Reference
IC50	CXCR4-tropic HIV-1 SK1	Epithelial cells (ME-180) and infected H9 cells	2.6 μg/mL	[10]
IC50	CCR5-tropic HIV-	-	Lower than CXCR4-tropic HIV-1	[10]
Inhibition of proviral DNA formation	HIV-1 JR-CSF	CD4+-selected PBMC	Effective at 20 μg/mL	[3][9][11]

Table 2: Binding Affinity of Retrocyclin-101

Binding Partner	Virus Strain/Subtype	Method	Dissociation Constant (Kd)	Reference
gp120	HIV-1 LAV/IIIB	Surface Plasmon Resonance	30-35 nM	[12]
gp120	CRF-01_AE (CM 235 and 93TH975.15)	Surface Plasmon Resonance	200-750 nM	[12]
Galactosylcerami de	-	-	20–30 nM	[13]

Experimental Protocols

Protocol 1: BODIPY-FL Labeling of Retrocyclin-101

This protocol describes the conjugation of BODIPY-FL NHS ester to **Retrocyclin-101**. **Retrocyclin-101** is an analog of retrocyclin with an Arg9 to Lys9 substitution, which provides a

primary amine on the lysine side chain for labeling.[3]



Materials:

- Retrocyclin-101 (with Arg9->Lys9 substitution)
- BODIPY-FL NHS ester (Succinimidyl Ester)
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate
- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction tubes
- · Pipettes and tips

Procedure:

- Prepare **Retrocyclin-101** Solution: Dissolve **Retrocyclin-101** in a suitable buffer. The final protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[8] The buffer should not contain primary amines (e.g., Tris or glycine).[8]
- Adjust pH: Adjust the pH of the Retrocyclin-101 solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. This pH is optimal for the reaction between the NHS ester and the primary amine.[6][8]
- Prepare BODIPY-FL NHS Ester Stock Solution: Immediately before use, dissolve BODIPY-FL NHS ester in anhydrous DMSO to a concentration of 10 mM.[8]
- Conjugation Reaction:
 - Add the BODIPY-FL NHS ester stock solution to the Retrocyclin-101 solution. A molar ratio of approximately 10:1 (BODIPY-FL:peptide) is a good starting point.[8]
 - Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing to prevent denaturation of the peptide.



- Incubate the reaction mixture for 60 minutes at room temperature in the dark.[8]
- Purification of Labeled Peptide:
 - Separate the labeled peptide (RC-101BODIPY-FL) from the unreacted dye using a sizeexclusion chromatography column (e.g., Sephadex G-25).
 - Equilibrate the column with PBS (pH 7.2-7.4).
 - Load the reaction mixture onto the column.
 - Elute with PBS (pH 7.2-7.4). The first colored fraction will be the labeled peptide, and the second, slower-moving colored fraction will be the free dye.
 - Collect the fractions containing the RC-101BODIPY-FL conjugate.
- Characterization and Storage:
 - Determine the concentration and degree of labeling of the purified conjugate using spectrophotometry. The excitation and emission maxima for BODIPY-FL are approximately 502 nm and 511 nm, respectively.[7][8]
 - Store the labeled peptide at -20°C, protected from light.

Protocol 2: Confocal Microscopy of RC-101BODIPY-FL with CD4+ Cells

This protocol outlines the procedure for visualizing the interaction of RC-101BODIPY-FL with CD4+ cells using confocal fluorescence microscopy.

Materials:

- CD4+-selected Peripheral Blood Mononuclear Cells (PBMCs)
- RC-101BODIPY-FL (from Protocol 1)
- Cell culture medium (e.g., R10-50 media)



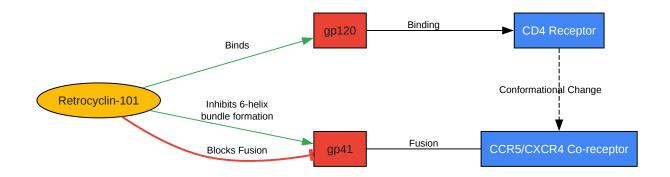
- Confocal microscope with appropriate laser lines and filters for BODIPY-FL (Excitation ~488-502 nm, Emission ~510-530 nm)
- · Microscope slides or imaging dishes

Procedure:

- Cell Preparation: Culture CD4+-selected PBMCs according to standard protocols.
- Incubation with Labeled Peptide:
 - Incubate the CD4+ PBMCs with RC-101BODIPY-FL at a final concentration of 20 μg/mL in cell culture medium.[3][9][11]
 - Incubate for a desired period (e.g., 1 hour) at 37°C in a CO2 incubator.
- Cell Washing (Optional): To remove unbound peptide, cells can be gently washed with fresh culture medium or PBS.
- · Imaging:
 - Transfer the cells to a suitable imaging vessel (e.g., glass-bottom dish).
 - Place the sample on the stage of the confocal microscope.
 - Locate the cells using brightfield or DIC microscopy.
 - Excite the sample with a laser line appropriate for BODIPY-FL (e.g., 488 nm or 514 nm).
 - Collect the fluorescence emission using a bandpass filter suitable for BODIPY-FL (e.g., 505-530 nm).
 - Acquire images at different focal planes (z-stacks) to determine the localization of the labeled peptide on the cell surface or within the cell.[3][9]
- Image Analysis: Analyze the acquired images to observe the distribution of RC-101BODIPY-FL. Previous studies have shown that the peptide forms patch-like aggregates on the surface of CD4+ cells and is not internalized.[3][4][5][9][11]



Visualizations Signaling Pathway and Mechanism of Action

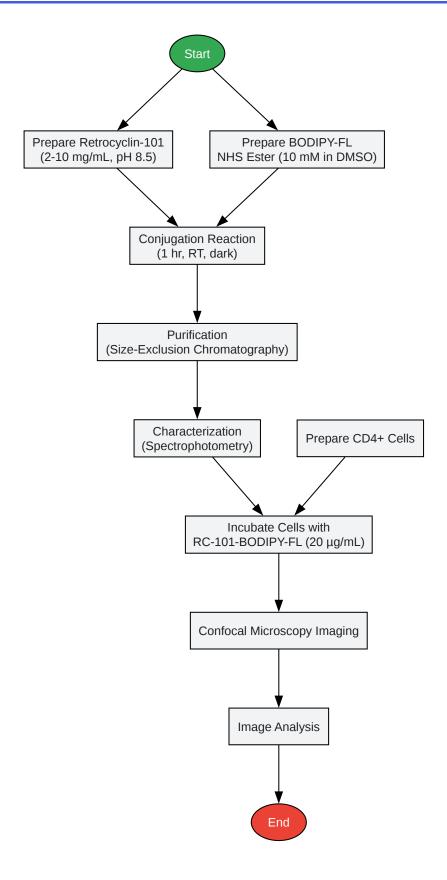


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Caption: Mechanism of HIV-1 entry inhibition by Retrocyclin-101.

Experimental Workflow



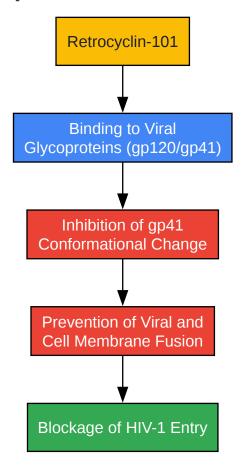


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Caption: Workflow for BODIPY-FL labeling and microscopy of Retrocyclin-101.



Logical Relationship of Inhibition



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Caption: Logical steps of **Retrocyclin-101** mediated HIV-1 entry inhibition.

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